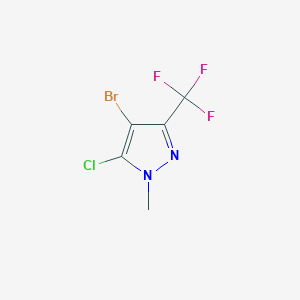

4-Bromo-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-5-chloro-1-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClF3N2/c1-12-4(7)2(6)3(11-12)5(8,9)10/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLCGGQTMMTFAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups, which can significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

- Molecular Formula : C5H4BrClF3N2

- Molecular Weight : 260.45 g/mol

- SMILES Notation : BrC1=C(N=N1)C(=C(C(F)(F)F)Cl)C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced potency in enzyme inhibition and receptor binding due to their unique electronic properties and steric effects.

Case Studies

- Antimicrobial Activity : A study demonstrated that pyrazole derivatives, including this compound, exhibited significant antimicrobial activity against various bacterial strains. The compound was effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

- Antidiabetic Properties : Another investigation focused on the compound's ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated that this pyrazole derivative could help manage postprandial hyperglycemia in diabetic patients by slowing down carbohydrate absorption .

- Antiparasitic Activity : Research has shown that modifications in the structure of pyrazoles can lead to varying degrees of antiparasitic activity. In particular, derivatives similar to this compound were tested against malaria parasites, revealing promising results in inhibiting parasite growth at low concentrations (EC50 values ranging from 0.025 to 0.577 μM) depending on structural modifications .

Data Tables

| Activity Type | Target Organism/Enzyme | EC50 Value (μM) | Reference |

|---|---|---|---|

| Antimicrobial | Various Bacteria | <10 | |

| α-Glucosidase Inhibition | Human α-glucosidase | 0.064 | |

| Antiparasitic | Plasmodium falciparum | 0.025 - 0.577 |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the coupling of appropriate halogenated precursors with pyrazole scaffolds. The introduction of trifluoromethyl groups typically enhances lipophilicity and metabolic stability, which are critical for drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Halogen-Substituted Pyrazoles

The presence of both bromo and chloro substituents distinguishes this compound from simpler halogenated analogs. Key comparisons include:

- 4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole (3b): Physical Properties: Melting point 98–100°C; characterized by distinct ¹H and ¹³C NMR shifts due to bromo and trifluoromethyl groups . Reactivity: Bromine at the 4-position facilitates Sonogashira couplings, whereas the target compound’s 5-chloro substituent may alter regioselectivity in similar reactions .

- Chloro vs. Bromo Derivatives: Isostructural chloro (Compound 4) and bromo (Compound 5) analogs of thiazole-pyrazole hybrids exhibit differences in intermolecular interactions.

2.2. Trifluoromethyl-Substituted Pyrazoles

- ~294.5 g/mol for the target compound) results in higher volatility but reduced thermal stability . Lacks the bromo and chloro substituents, limiting its utility in cross-coupling reactions .

4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole :

2.3. Complex Hybrids

- Celecoxib Analogs (e.g., 2bp) :

Data Tables

Key Findings and Implications

- Thermal Stability : Bromo and chloro substituents increase molecular weight and melting points, as seen in analog 3b (98–100°C) .

- Biological Potential: Dual halogens could enhance halogen bonding in drug-receptor interactions, though specific activity data for the target compound remain unexplored .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole, and how are intermediates characterized?

- Methodology : A common route involves reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride to form 3-(trifluoromethyl)-5-chloropyrazole, followed by methylation with formaldehyde under alkaline conditions . Key intermediates (e.g., 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde) are characterized via IR, NMR, and X-ray crystallography to confirm regioselectivity and purity .

- Experimental Design : Monitor reaction progression using TLC and optimize conditions (e.g., temperature, solvent) to avoid side products like over-halogenation .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound and its derivatives?

- Techniques :

- IR : Confirms functional groups (e.g., C=O stretch in aldehyde intermediates at ~1700 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., trifluoromethyl groups show distinct splitting patterns) .

- X-ray crystallography : Determines dihedral angles between pyrazole and aryl rings (e.g., 74.91° between pyrazole and chlorophenyl rings in derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for pyrazole derivatives?

- Case Study : A derivative (3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde) showed in vitro anticancer potential but no in vivo activity .

- Analysis :

- Pharmacokinetics : Evaluate metabolic stability (e.g., cytochrome P450 assays) and bioavailability.

- Structural Modifications : Introduce solubilizing groups (e.g., PEG chains) or adjust halogen positions to enhance membrane permeability .

Q. What strategies optimize regioselectivity in cyclization reactions involving halogenated pyrazole precursors?

- Methodology :

- Use POCl₃ as a cyclizing agent at 120°C to favor 1,3,4-oxadiazole formation over competing pathways .

- Computational Modeling : DFT calculations predict transition states to guide substituent placement (e.g., electron-withdrawing groups at C-3 improve cyclization yields) .

Q. How do steric and electronic effects of substituents (e.g., Br, CF₃) influence reactivity in cross-coupling reactions?

- Data :

- Steric Effects : Bulky trifluoromethyl groups at C-3 hinder Suzuki-Miyaura coupling at C-4; use PdCl₂(dppf) with high ligand ratios to overcome this .

- Electronic Effects : Electron-deficient bromine at C-5 enhances electrophilicity for nucleophilic aromatic substitution (e.g., with amines or thiols) .

Q. What are the challenges in interpreting spectral data for halogenated pyrazoles, and how can they be mitigated?

- Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.